7-Bromo-6-chloroisoquinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

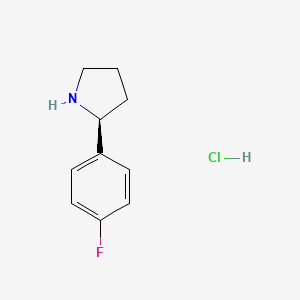

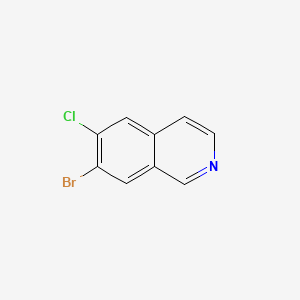

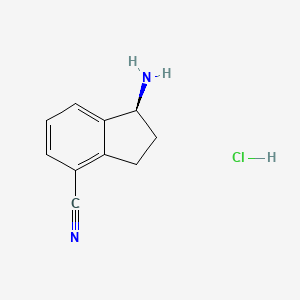

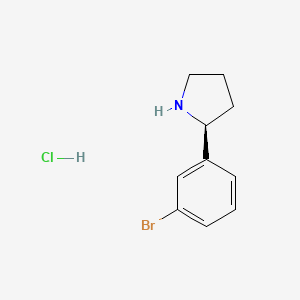

7-Bromo-6-chloroisoquinoline is a chemical compound used in research . It has the molecular formula C9H5BrClN .

Synthesis Analysis

The synthesis of 7-Bromo-6-chloroisoquinoline involves the reaction of 7-bromo-6-chloroisoquinoline with m-chloroperbenzoic acid. The mixture is stirred at room temperature overnight, and the precipitate is filtered off and rinsed with DCM .Molecular Structure Analysis

The molecular structure of 7-Bromo-6-chloroisoquinoline is represented by the InChI code 1S/C9H5BrClN/c10-8-3-7-5-12-2-1-6(7)4-9(8)11/h1-5H . The molecular weight of this compound is 242.5 .Physical And Chemical Properties Analysis

7-Bromo-6-chloroisoquinoline is a solid at room temperature . It has a molecular weight of 242.5 . The compound has a high GI absorption and is BBB permeant . It is also identified as a CYP1A2 and CYP2C19 inhibitor .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- Intermediate for PI3K/mTOR Inhibitors : The compound has been utilized in the synthesis of PI3K/mTOR inhibitors, highlighting its importance in creating therapeutic agents. A key intermediate, 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile, synthesized from 7-Bromo-6-chloroisoquinoline, demonstrates the compound's utility in pharmaceutical chemistry (Fei Lei et al., 2015).

- Photochromic Materials : Research into spiropyrans and spirooxazines involving derivatives of 7-Bromo-6-chloroisoquinoline has contributed to the development of new photochromic materials. These compounds exhibit changes in color upon exposure to light, suggesting applications in optical devices and smart materials (N. A. Voloshin et al., 2008).

- Knorr Synthesis : The compound has been involved in the Knorr synthesis of quinolin-2(1H)-ones, serving as a starting material. This synthesis route is significant for creating compounds with potential biological activities (N. Wlodarczyk et al., 2011).

Biological and Pharmacological Research

- Antitumor Alkaloid Analogs : The synthesis of fluoromethyl-containing analogs of the antitumor alkaloid luotonin A, where 7-Bromo-6-chloroisoquinoline acts as a precursor, underscores its role in developing anticancer drugs. The analog retains antitumor activity, suggesting the potential for new cancer treatments (A. Golubev et al., 2010).

- Photolabile Protecting Group : A study describes the use of a brominated hydroxyquinoline derivative as a photolabile protecting group for carboxylic acids, with 7-Bromo-6-chloroisoquinoline derivatives showing greater efficiency in photolysis than other compounds. This finding has implications for controlled drug delivery and release in biological systems (O. Fedoryak et al., 2002).

Safety and Hazards

Eigenschaften

IUPAC Name |

7-bromo-6-chloroisoquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClN/c10-8-3-7-5-12-2-1-6(7)4-9(8)11/h1-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZOSCZXUHGBLMP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=CC(=C(C=C21)Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.50 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-6-chloroisoquinoline | |

CAS RN |

1307316-83-1 |

Source

|

| Record name | 7-bromo-6-chloroisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

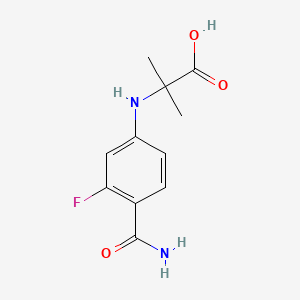

![Alanine, N-[4-(aminocarbonyl)-3-fluorophenyl]-2-methyl-, methyl ester](/img/structure/B591971.png)

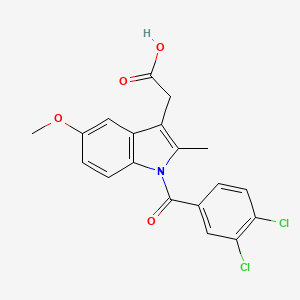

![Methyl 2-[1-(3,4-dichlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate](/img/structure/B591976.png)